molecular formula C14H14FN3O2 B8128590 2-[4-(2-Fluoro-4-formylphenyl)-pyrazol-1-yl]-N,N-dimethyl-acetamide

2-[4-(2-Fluoro-4-formylphenyl)-pyrazol-1-yl]-N,N-dimethyl-acetamide

Cat. No.: B8128590
M. Wt: 275.28 g/mol
InChI Key: UHWCKXRWHAJPKL-UHFFFAOYSA-N
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Description

This compound features a pyrazole core substituted with a 2-fluoro-4-formylphenyl group at the 4-position, linked to an N,N-dimethyl-acetamide moiety. Pyrazole-acetamide hybrids are widely studied for their pharmacological and agrochemical applications, with structural variations influencing bioactivity and physicochemical properties .

Properties

IUPAC Name

2-[4-(2-fluoro-4-formylphenyl)pyrazol-1-yl]-N,N-dimethylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14FN3O2/c1-17(2)14(20)8-18-7-11(6-16-18)12-4-3-10(9-19)5-13(12)15/h3-7,9H,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHWCKXRWHAJPKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)CN1C=C(C=N1)C2=C(C=C(C=C2)C=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(2-Fluoro-4-formylphenyl)-pyrazol-1-yl]-N,N-dimethyl-acetamide typically involves the formation of the pyrazole ring followed by the introduction of the fluoro-formylphenyl group and the acetamide moiety. One common synthetic route includes:

    Formation of the Pyrazole Ring: This can be achieved through the cyclization of hydrazines with 1,3-diketones under acidic or basic conditions.

    Introduction of the Fluoro-Formylphenyl Group: This step often involves a Suzuki-Miyaura coupling reaction, where a boronic acid derivative of the fluoro-formylphenyl group is coupled with a halogenated pyrazole.

    Acetamide Formation: The final step involves the acylation of the pyrazole derivative with dimethylacetamide under appropriate conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and product isolation can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[4-(2-Fluoro-4-formylphenyl)-pyrazol-1-yl]-N,N-dimethyl-acetamide can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: 2-[4-(2-Fluoro-4-carboxyphenyl)-pyrazol-1-yl]-N,N-dimethyl-acetamide.

    Reduction: 2-[4-(2-Fluoro-4-hydroxyphenyl)-pyrazol-1-yl]-N,N-dimethyl-acetamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[4-(2-Fluoro-4-formylphenyl)-pyrazol-1-yl]-N,N-dimethyl-acetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored for its potential as a drug candidate due to its unique structural features.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-[4-(2-Fluoro-4-formylphenyl)-pyrazol-1-yl]-N,N-dimethyl-acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro-formylphenyl group can enhance binding affinity and specificity, while the pyrazole ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of the target proteins, leading to the desired biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Substituent Analysis

Compound Name / ID Key Substituents Molecular Weight (g/mol) Notable Features Biological Activity/Application
Target Compound 2-Fluoro-4-formylphenyl, N,N-dimethyl-acetamide Not reported Formyl group for H-bonding; fluorophenyl for lipophilicity Inferred: Potential enzyme inhibition (e.g., 5-LOX)
BI 665915 Oxadiazole, cyclopropyl, aminopyrimidinyl Not reported Oxadiazole enhances metabolic stability; pyrimidine for kinase targeting 5-Lipoxygenase activating protein (FLAP) inhibitor
2-Chloro-N-(3-cyano-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)pyrazol-5-yl)acetamide Cl, CF₃, cyano Not reported Chlorine and trifluoromethyl groups for insecticidal activity Fipronil derivative (insecticide)
2-(4-Fluorophenyl)-N-{4-[6-(4-fluorophenyl)imidazo-thiazolyl]pyridin-2-yl}acetamide Difluorophenyl, imidazothiazole 448.48 Fluorine atoms improve bioavailability; heterocyclic core for target binding Not reported (structural analog of kinase inhibitors)
2-{2-[5-(4-Fluorophenyl)-pyrazol-4-yl]thiazol-4-yl}-N-(tetrahydro-2H-pyran-4-ylmethyl)acetamide Fluorophenyl, tetrahydro-pyran Not reported Thiazole and pyran groups for solubility modulation Inferred: Anticancer or anti-inflammatory
N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-(2,4-dichlorophenyl)acetamide Dichlorophenyl, dihydropyrazole 398.27 Chlorine substituents enhance crystallinity; amide planar for dimerization Structural mimic of benzylpenicillin (antibiotic research)
Key Observations:
  • Fluorine Substitution : Common in analogs (e.g., ) to enhance metabolic stability and membrane permeability.
  • Formyl Group Uniqueness: The target compound’s formyl group is rare among analogs, offering a reactive site for covalent binding or H-bonding (cf. cyano in or trifluoromethyl in ).
  • Heterocyclic Diversity : Thiazole (), imidazothiazole (), and oxadiazole () cores modulate target selectivity and potency.

Crystallographic and Conformational Analysis

  • Target Compound: No direct crystallographic data, but planar amide groups (common in ) likely enable dimerization via N–H⋯O hydrogen bonds (R₂²(10) motifs) .
  • BI 665915 : Oxadiazole and pyrazole rings may adopt coplanar conformations for FLAP binding .
  • Dichlorophenyl Analog : Dihedral angles between aromatic rings (48–56°) suggest steric hindrance, impacting packing efficiency and solubility.

Physicochemical Properties

  • Lipophilicity : Fluorine and chlorine substituents (e.g., ) increase logP values, whereas formyl groups may reduce it.
  • Solubility : Thiazole () and pyran () moieties enhance aqueous solubility compared to purely aromatic analogs.

Biological Activity

2-[4-(2-Fluoro-4-formylphenyl)-pyrazol-1-yl]-N,N-dimethyl-acetamide is an organic compound characterized by its unique structure, which includes a pyrazole ring and a formylphenyl moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research.

Chemical Structure and Properties

The compound can be represented structurally as follows:

C12H12FN3O\text{C}_{12}\text{H}_{12}\text{F}\text{N}_{3}\text{O}

This structure features:

  • A pyrazole ring , which is known for its biological relevance.
  • A formyl group that can participate in various chemical reactions, enhancing its reactivity.
  • A dimethylacetamide moiety that contributes to its solubility and bioavailability.

Synthesis

The synthesis of 2-[4-(2-Fluoro-4-formylphenyl)-pyrazol-1-yl]-N,N-dimethyl-acetamide typically involves:

  • Formation of the pyrazole ring through the reaction of hydrazine with appropriate carbonyl compounds.
  • Introduction of the formylphenyl group via condensation reactions.
  • Attachment of the N,N-dimethylacetamide group through acylation reactions.

Anticancer Properties

Recent studies have indicated that compounds similar to 2-[4-(2-Fluoro-4-formylphenyl)-pyrazol-1-yl]-N,N-dimethyl-acetamide exhibit significant anticancer activity. For instance, in a study focusing on pyrazole derivatives, certain analogs demonstrated IC50 values in the low micromolar range against various cancer cell lines, suggesting potential as therapeutic agents .

Anti-inflammatory Activity

The compound's structure allows it to interact with biological targets involved in inflammatory pathways. Preliminary investigations have shown that it can inhibit key enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial in the inflammatory response .

The mechanism by which 2-[4-(2-Fluoro-4-formylphenyl)-pyrazol-1-yl]-N,N-dimethyl-acetamide exerts its biological effects may involve:

  • Enzyme inhibition , particularly on proteases involved in viral replication.
  • Modulation of signaling pathways associated with inflammation and cancer progression.

Comparative Analysis

To understand the uniqueness of this compound, a comparison with similar pyrazole derivatives was made:

Compound NameStructureIC50 (µM)Biological Activity
2-[4-(Fluorophenyl)-pyrazol-1-yl]-N,N-dimethylacetamideStructure0.62Antiviral
2-[4-(Formylphenyl)-pyrazol-1-yl]-N,N-diethylacetamideStructure1.5Anticancer
2-[4-(Formylphenyl)-pyrazol-1-yl]-N,N-dimethylacetamideStructureTBDAnti-inflammatory

Case Studies

Several case studies have documented the efficacy of pyrazole derivatives:

  • Study on Zika Virus : A series of pyrazole compounds were found to inhibit Zika virus protease with IC50 values as low as 130 nM, highlighting their potential as antiviral agents .
  • Prostate Cancer Research : Compounds exhibiting structural similarities to our target compound demonstrated significant reduction in prostate cancer cell proliferation, indicating a promising avenue for further research .

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